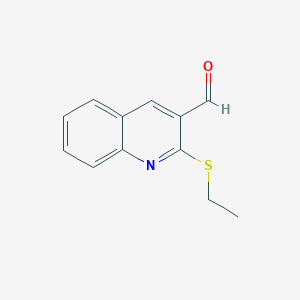

2-(Ethylsulfanyl)-3-quinolinecarbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Ethylsulfanyl)-3-quinolinecarbaldehyde is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with an ethylsulfanyl group at the 2-position and an aldehyde group at the 3-position, making it a versatile intermediate in organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylsulfanyl)-3-quinolinecarbaldehyde typically involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized using the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group can be introduced via a nucleophilic substitution reaction using ethylthiol and a suitable leaving group on the quinoline ring.

Formylation: The aldehyde group can be introduced using the Vilsmeier-Haack reaction, where the quinoline derivative is treated with a mixture of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Reaction Types and Mechanisms

The aldehyde group at position 3 of 2-(ethylsulfanyl)-3-quinolinecarbaldehyde enables diverse chemical transformations, while the ethylsulfanyl (-SCH₂CH₃) substituent at position 2 influences reaction pathways. Below are key reaction types and their mechanisms:

Condensation Reactions

-

Schiff Base Formation : The aldehyde group undergoes condensation with amines (e.g., substituted anilines, hydrazine) to form imine derivatives. For example, analogous aldehydes react with phenyl hydrazine to yield substituted methanimines .

-

Hydrazone Synthesis : Reaction with hydrazine produces hydrazonomethyl derivatives, which can further react with aldehydes (e.g., naphthaldehyde) to form fused heterocycles .

Substitution Reactions

-

Nucleophilic Substitution : The ethylsulfanyl group may act as a leaving group under basic conditions. For instance, similar quinolinecarbaldehydes react with piperazine derivatives in DMF under potassium carbonate to form substituted quinolines .

-

Cross-Coupling : Potential for palladium-catalyzed coupling reactions, as seen in analogous quinoline systems .

Oxidation and Reduction

-

Oxidation : The aldehyde group can be oxidized to carboxylic acids using reagents like iodine in methanol .

-

Reduction : Reduction of the aldehyde to an alcohol is achievable with reagents such as sodium borohydride.

Reaction Conditions and Yield Data

Relevant examples from analogous compounds are summarized below:

Key Research Findings

-

Microwave-Assisted Reactions : The use of microwave irradiation accelerates condensation reactions (e.g., with thiomorpholine and acetophenones) and improves yields for unsaturated ketones .

-

Catalytic Efficiency : Potassium fluoride enhances substitution reactions in DMF at elevated temperatures (120–130°C) .

-

Mechanistic Insights : Substitution pathways may involve intermediate formation of stabilized phoshonium ylides or Wittig-type reactions, as observed in analogous systems .

Functional Group Interactions

-

Aldehyde Reactivity : The aldehyde group’s electrophilic nature drives nucleophilic addition and condensation, while the ethylsulfanyl group may stabilize intermediates through sulfur’s lone pairs.

-

Ethylsulfanyl Effects : The -SCH₂CH₃ group may influence regioselectivity in substitution reactions or participate in cross-coupling via sulfur’s leaving group potential.

Aplicaciones Científicas De Investigación

Biological Activities

The biological properties of 2-(ethylsulfanyl)-3-quinolinecarbaldehyde are significant, particularly in medicinal chemistry. Compounds derived from quinolines are known for their wide-ranging pharmacological effects, including:

- Antimicrobial Activity : Quinoline derivatives have been shown to exhibit antibacterial and antifungal properties. Research indicates that modifications in the quinoline structure can enhance activity against pathogens such as Staphylococcus aureus and Escherichia coli .

- Anticancer Properties : Certain quinoline derivatives demonstrate potential as anticancer agents, with studies highlighting their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

- Antiviral Effects : Some studies suggest that quinoline derivatives may possess antiviral properties, contributing to the development of new antiviral drugs .

Synthetic Utility

The synthetic versatility of this compound allows it to serve as an important intermediate in organic synthesis. Its applications include:

- Building Block for Complex Molecules : The compound can be used as a precursor for synthesizing more complex heterocyclic compounds, which are valuable in drug discovery .

- Reagent in Chemical Reactions : It has been utilized in various chemical reactions, including those aimed at synthesizing other biologically active compounds. For instance, its reactivity with primary amines can yield novel quinoline derivatives that may have enhanced biological activities .

Case Studies

Several case studies illustrate the practical applications of this compound:

- Antibacterial Studies : A study evaluated the antibacterial efficacy of several quinoline derivatives against common bacterial strains. The results indicated that modifications to the ethylsulfanyl group significantly influenced antibacterial potency .

- Anticancer Research : In another investigation, a series of quinoline-based compounds were synthesized and tested for their anticancer activity. The study found that specific substitutions on the quinoline ring, including the ethylsulfanyl group, enhanced cytotoxic effects against breast cancer cell lines .

- Synthetic Pathway Development : A recent publication detailed a synthetic pathway involving this compound as a key intermediate for producing novel heterocycles with potential therapeutic applications. The efficiency of this synthetic route was highlighted through yield comparisons with traditional methods .

Mecanismo De Acción

The mechanism of action of 2-(Ethylsulfanyl)-3-quinolinecarbaldehyde depends on its specific application. In medicinal chemistry, quinoline derivatives often interact with biological targets such as enzymes or receptors. The ethylsulfanyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function.

Comparación Con Compuestos Similares

Similar Compounds

2-(Methylsulfanyl)-3-quinolinecarbaldehyde: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.

2-(Ethylsulfanyl)-4-quinolinecarbaldehyde: Similar structure but with the aldehyde group at the 4-position.

2-(Ethylsulfanyl)-3-quinolinecarboxylic acid: Oxidized form of the aldehyde group.

Uniqueness

2-(Ethylsulfanyl)-3-quinolinecarbaldehyde is unique due to the specific positioning of the ethylsulfanyl and aldehyde groups, which can influence its reactivity and biological activity

Actividad Biológica

2-(Ethylsulfanyl)-3-quinolinecarbaldehyde is an organic compound belonging to the quinoline family, characterized by its ethylsulfanyl group at the 2-position and an aldehyde group at the 3-position. Quinoline derivatives are known for their diverse biological activities, making this compound a potential candidate for various medicinal applications.

The synthesis of this compound typically involves several steps:

- Formation of the Quinoline Core : This can be achieved using the Skraup synthesis, which involves cyclizing aniline derivatives with glycerol and sulfuric acid.

- Introduction of the Ethylsulfanyl Group : This is accomplished through nucleophilic substitution reactions using ethylthiol.

- Formylation : The aldehyde group is introduced via the Vilsmeier-Haack reaction with dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) .

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The ethylsulfanyl group enhances lipophilicity, facilitating membrane permeability, while the aldehyde can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function .

Antimicrobial Activity

Quinoline derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Studies have shown that certain derivatives can inhibit bacterial growth effectively .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Quinoline derivatives are known to interfere with cancer cell proliferation and induce apoptosis in specific cancer types. For example, studies involving related quinoline compounds have demonstrated cytotoxic effects against tumor cells, suggesting that this compound may possess similar properties .

Study on Antimicrobial Efficacy

A study conducted on a series of substituted quinolines found that certain compounds exhibited remarkable antibacterial activity against Staphylococcus aureus and antifungal properties against Aspergillus niger. The structure-activity relationship indicated that modifications at the 2-position significantly influenced biological activity .

Anticancer Research Findings

In a separate investigation, researchers synthesized a range of quinoline derivatives and assessed their cytotoxic effects on various cancer cell lines. Compounds structurally related to this compound showed promising results in inhibiting cell growth in vitro, indicating potential for further development as anticancer agents .

Comparison with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-(Methylsulfanyl)-3-quinolinecarbaldehyde | Methylsulfanyl group at 2-position | Antimicrobial, Anticancer |

| 2-(Ethylsulfanyl)-4-quinolinecarbaldehyde | Aldehyde group at 4-position | Antimicrobial |

| 2-(Ethylsulfanyl)-3-quinolinecarboxylic acid | Oxidized form of the aldehyde | Anticancer |

Propiedades

IUPAC Name |

2-ethylsulfanylquinoline-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NOS/c1-2-15-12-10(8-14)7-9-5-3-4-6-11(9)13-12/h3-8H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLQAPHLHWYOHDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC2=CC=CC=C2C=C1C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.